molecular formula C10H8N2O4 B3051697 1-(4-Nitrophenyl)pyrrolidine-2,5-dione CAS No. 35488-92-7

1-(4-Nitrophenyl)pyrrolidine-2,5-dione

Cat. No.: B3051697
CAS No.: 35488-92-7
M. Wt: 220.18 g/mol
InChI Key: KJFHJBSRNHCDIF-UHFFFAOYSA-N
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Description

“1-(4-Nitrophenyl)pyrrolidine-2,5-dione” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This compound is part of a class of compounds known as pyrrolidine-2,5-diones . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine-2,5-dione derivatives can be achieved through various synthetic strategies. These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis process often involves the use of heteroatomic fragments, which are useful tools for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives, including “this compound”, have been evaluated for their inhibitory activity on the human physiologically relevant carbonic anhydrase (CA) isoenzymes hCA I and hCA II . These isoenzymes are involved in several diseases .

Scientific Research Applications

Chemical Synthesis and Derivatives

1-(4-Nitrophenyl)pyrrolidine-2,5-dione and its derivatives are used in various chemical synthesis processes. For instance, Ali et al. (2015) demonstrated the synthesis of 4-substituted 1-(4-iodophenyl)pyrrolidine-2,5-dione derivatives via an addition reaction between amines and a thiol, leading to moderate-to-good yield compounds (Ali et al., 2015). This highlights the compound's utility in creating diverse chemical structures.

Biomedical Applications

In the field of biomedical research, derivatives of this compound have been investigated for various applications. A study by Cal et al. (2012) utilized derivatives for the efficient synthesis of Nα-urethane-protected β- and γ-amino acids, demonstrating excellent yields and purities in a one-pot procedure (Cal et al., 2012). This indicates the compound's potential in synthesizing crucial biological molecules.

Material Science and Corrosion Inhibition

In material science, this compound derivatives are explored for their inhibitive action against corrosion. Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel, finding that the derivatives are good corrosion inhibitors (Zarrouk et al., 2015). This demonstrates the compound's utility in protecting metals from corrosion.

Safety and Hazards

While specific safety and hazards information for “1-(4-Nitrophenyl)pyrrolidine-2,5-dione” is not available in the retrieved papers, general precautions include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, and adequate ventilation should be ensured .

Future Directions

The future directions for “1-(4-Nitrophenyl)pyrrolidine-2,5-dione” and similar compounds could involve further exploration of their biological activities and potential applications in the treatment of various diseases . The design of new pyrrolidine compounds with different biological profiles could also be a promising area of research .

Properties

IUPAC Name

1-(4-nitrophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJFHJBSRNHCDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20375065
Record name 1-(4-nitrophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35488-92-7
Record name 1-(4-nitrophenyl)pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20375065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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